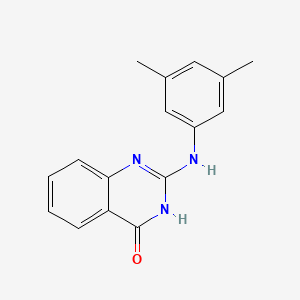

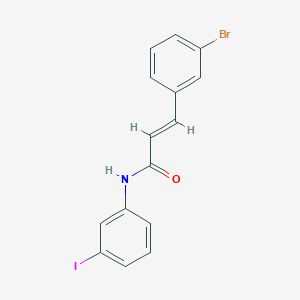

![molecular formula C19H17ClN2O2S B2877837 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-10-3](/img/structure/B2877837.png)

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide” is a chemical compound with the molecular formula C19H17ClN2O2S. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a chlorobenzyl group and a methylphenoxy group.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 372.87. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing the structure of similar thiazole derivatives. These compounds are synthesized through various chemical reactions and characterized using techniques like NMR, IR, and elemental analysis. The structural elucidation of these compounds aids in understanding their chemical properties and potential for further modification for various applications (Li Ying-jun, 2012), (P. Yu et al., 2014).

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. The synthesized compounds have been investigated for their antitumor activities against various cancer cell lines. These studies are significant for understanding how modifications to the thiazole structure can influence anticancer activity and could lead to the development of new anticancer agents (A. Evren et al., 2019).

Anti-inflammatory Activity

Research has also been conducted on thiazole derivatives for their anti-inflammatory properties. Some derivatives have shown significant anti-inflammatory activity in preclinical models, suggesting their potential as leads for developing new anti-inflammatory drugs. These findings highlight the versatility of thiazole compounds in therapeutic applications (K. Sunder & Jayapal Maleraju, 2013).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have provided insights into their electronic properties, light harvesting efficiency, and potential applications in photovoltaic cells. These studies contribute to our understanding of the molecular characteristics that govern the electronic behavior of these compounds, which could be pivotal for their application in dye-sensitized solar cells (Y. Mary et al., 2020).

Antimicrobial Activity

The antimicrobial activities of thiazole derivatives against various bacterial and fungal strains have been assessed, indicating their potential as antimicrobial agents. The exploration of these compounds' antimicrobial properties could lead to the development of new treatments for infectious diseases (N. Badiger et al., 2013).

Eigenschaften

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c1-13-4-2-7-16(8-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-3-6-15(20)9-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKZCFHPYXZUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

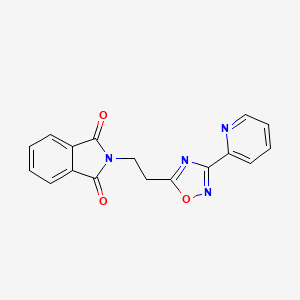

![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)

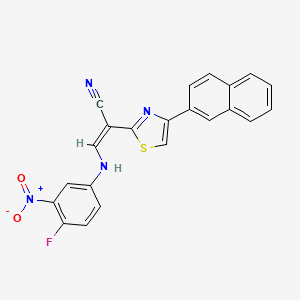

![7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2877758.png)

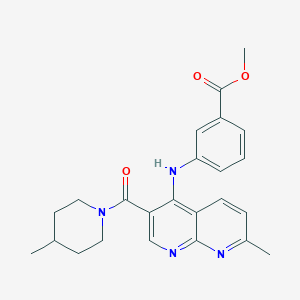

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2877768.png)

![(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride](/img/structure/B2877775.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)